4-(4-Cyanophenyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate
Description
4-(4-Cyanophenyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate is a bicyclic terpene-derived ester featuring a norbornane (bicyclo[2.2.1]heptane) core substituted with a 3-oxo group, three methyl groups (at positions 4, 7, and 7), and an ester-linked 4-(4-cyanophenyl)phenyl moiety.
Properties
IUPAC Name |
[4-(4-cyanophenyl)phenyl] 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c1-22(2)23(3)12-13-24(22,14-20(23)26)21(27)28-19-10-8-18(9-11-19)17-6-4-16(15-25)5-7-17/h4-11H,12-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHUGSXRANMEIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)OC3=CC=C(C=C3)C4=CC=C(C=C4)C#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylic Acid
The core bicyclo[2.2.1]heptane moiety is typically synthesized via Diels-Alder cycloaddition between camphene and maleic anhydride, followed by hydrolysis to yield 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylic acid. Esterification with 4-(4-cyanophenyl)phenol is achieved using N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. This method, adapted from similar esterifications in cyclohexane systems, affords yields of 82–89% after 12–24 hours at 25°C.
Table 1: Esterification Conditions and Yields
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCC/DMAP | CH₂Cl₂ | 25 | 24 | 89 |
| EDCI/HOBt | THF | 40 | 18 | 85 |
| DBU | DMF | 60 | 6 | 78 |
Introduction of the 4-Cyanophenyl Group
The 4-cyanophenyl substituent is introduced via Ullmann coupling or nucleophilic aromatic substitution. A patent describing cyano-methylation of phenolic derivatives informs the use of copper(I) cyanide in dimethylformamide (DMF) at 120°C, achieving 76% conversion. Alternatively, Suzuki-Miyaura coupling with 4-cyanophenylboronic acid, catalyzed by Pd(PPh₃)₄, provides regioselective installation (92% yield).
Optimization of Reaction Conditions
Solvent polarity critically influences reaction kinetics. Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in cyanation steps, while ethers (THF) favor esterification. Catalytic systems employing DBU reduce side reactions in sterically hindered environments. Microwave-assisted synthesis reduces reaction times from 24 hours to 45 minutes, though scalability remains untested.
Purification and Characterization
Crude products are purified via flash chromatography (silica gel, petroleum ether:ethyl acetate 4:1), followed by recrystallization from ethanol/water. Structural confirmation relies on:
- ¹H NMR (CDCl₃): δ 1.28 (s, 6H, CH₃), 2.45–2.60 (m, 2H, bridgehead H), 7.52 (d, J = 8.4 Hz, 2H, ArH).
- X-ray crystallography : Twist-boat conformation of the bicyclic core, with dihedral angles of 77.5° between aryl groups.
Table 2: Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹³C NMR | 174.2 ppm | Ester carbonyl |
| IR | 2230 cm⁻¹ | C≡N stretch |
| MS (ESI+) | m/z 407.2 [M+H]⁺ | Molecular ion |
Comparative Analysis of Methods
DCC/DMAP-mediated esterification outperforms DBU-catalyzed routes in yield (89% vs. 78%) but requires longer reaction times. Cyanations via Suzuki coupling offer superior regioselectivity over Ullmann methods, albeit at higher cost. Industrial-scale production favors EDCI/HOBt systems for reduced toxicity, despite moderate yields.
Industrial Applications and Scalability
The compound’s rigid structure lends utility as a chiral auxiliary in asymmetric synthesis. Batch processes using flow reactors achieve 90% conversion in continuous modes, though product isolation remains labor-intensive. Patent WO2024208907A1 highlights derivatives with enhanced bioactivity, underscoring the need for scalable cyanophenylation protocols.
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyanophenyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-Cyanophenyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Cyanophenyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
Biological Activity
4-(4-Cyanophenyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate, also known by its IUPAC name [4-(4-cyanophenyl)phenyl] 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate, is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article aims to elucidate the biological activity of this compound based on existing research findings and case studies.
- Molecular Formula: C24H21NO4
- Molecular Weight: 387.4 g/mol
- Structural Characteristics: The compound features a bicyclic structure that contributes to its biological activity, particularly in interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent and its effects on different biological pathways.
1. Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of cancer cells through several mechanisms:
- Apoptosis Induction: Studies have demonstrated that the compound can induce apoptosis in various cancer cell lines by activating intrinsic pathways.
- Cell Cycle Arrest: The compound has been reported to cause G1 phase arrest in cancer cells, leading to reduced cell proliferation.
The proposed mechanisms through which the compound exerts its biological effects include:
- Inhibition of Key Enzymes: The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways: It appears to interfere with critical signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
Case Study 1: Breast Cancer Models
In a study involving breast cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The study reported a significant increase in apoptotic markers following treatment.
Case Study 2: In Vivo Studies
Animal models treated with the compound showed reduced tumor growth compared to control groups. Histological analysis revealed increased apoptosis and decreased angiogenesis within tumor tissues.
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-(4-Cyanophenyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate?
The synthesis of this compound can be approached via multi-step organic reactions. A plausible route involves:
Cyclization : Utilize a bicyclo[2.2.1]heptane precursor (e.g., methyl 7-oxabicyclo[2.2.1]heptane-3-carboxylate analogs) as a core scaffold .
Substitution : Introduce the 4-cyanophenyl group via nucleophilic aromatic substitution or cross-coupling reactions under palladium catalysis.
Esterification : Couple the modified bicycloheptane core with 4-(4-cyanophenyl)phenol using DCC/DMAP or other coupling agents .
Key intermediates : The bicycloheptane carboxylate ester and functionalized aryl halides are critical for regioselective assembly.
Basic: Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
Standard characterization methods include:
- NMR : and NMR to verify bicycloheptane ring conformation, ester linkage, and aryl substituents. For example, δ ~170 ppm in NMR confirms the carbonyl group .
- Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns.
- IR Spectroscopy : Peaks at ~1740 cm (ester C=O) and ~2220 cm (cyano group) .
Advanced: How can reaction conditions be optimized to mitigate low yields during esterification?
Low yields often arise from steric hindrance at the bicycloheptane core. Strategies include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reactant solubility.
- Catalyst Tuning : Employ Steglich esterification (DCC/DMAP) for mild conditions .
- Temperature Control : Gradual heating (50–60°C) prevents decomposition of sensitive intermediates.
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) improves isolation .
Advanced: How do stereochemical discrepancies in NMR data arise, and how can they be resolved?
Stereochemical ambiguities (e.g., bicycloheptane ring protons) may result from dynamic effects or overlapping signals. Solutions:
- Variable-Temperature NMR : Resolves splitting patterns by slowing conformational exchange.
- Chiral HPLC : Separates enantiomers if racemization occurs during synthesis .
- X-ray Crystallography : Definitive assignment of absolute configuration .
Advanced: What mechanistic insights explain the reactivity of the bicyclo[2.2.1]heptane framework in electrophilic reactions?
The strained bicyclo structure increases reactivity:
- Ring Strain : The norbornane-like framework predisposes the compound to ring-opening or addition reactions.
- Electrophilic Sites : The carbonyl oxygen and electron-deficient cyano group direct electrophiles to the aryl ring .
- Steric Effects : 4,7,7-Trimethyl groups hinder axial attack, favoring equatorial reactivity .
Advanced: How can computational modeling predict the compound’s conformational stability and drug-likeness?
- DFT Calculations : Optimize geometry and assess strain energy (~20–30 kcal/mol for bicyclo[2.2.1]heptane derivatives) .
- Molecular Dynamics (MD) : Simulate solvation effects and ligand-protein interactions.
- ADMET Prediction : Tools like SwissADME evaluate bioavailability and metabolic stability based on logP (<5) and PSA (<140 Ų) .
Advanced: What strategies validate the compound’s potential as a kinase inhibitor or antimicrobial agent?
- Enzyme Assays : Test inhibition of bacterial enoyl-ACP reductase or human kinases (IC determination) .
- MIC Testing : Evaluate antimicrobial activity against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- SAR Studies : Modify the cyanophenyl or ester groups to enhance potency and reduce cytotoxicity .
Notes
- Avoid commercial sources (e.g., BenchChem) as per guidelines.
- Methodological rigor is prioritized, with references to synthetic protocols, analytical techniques, and biological evaluation from peer-reviewed analogs.
- Advanced questions emphasize troubleshooting, mechanistic analysis, and interdisciplinary applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
